2-hydroxy-9H-thioxanthen-9-one
Overview
Description
2-Hydroxy-9H-thioxanthen-9-one is a chemical compound with the molecular formula C13H8O2S. It is a derivative of thioxanthone, characterized by the presence of a hydroxyl group at the second position of the thioxanthone core. This compound is known for its pale yellow to light yellow color and is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-hydroxy-9H-thioxanthen-9-one involves the tosylation of this compound. The procedure includes adding this compound to a round-bottomed flask with dichloromethane (DCM) and 4-toluenesulphonyl chloride. The solution is then stirred with triethylamine at room temperature for 90 minutes. The reaction mixture is washed with hydrochloric acid, dried, and recrystallized from hot toluene to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert it into other thioxanthone derivatives.
Substitution: It can undergo substitution reactions, such as tosylation, where the hydroxyl group is replaced by a tosyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as 4-toluenesulphonyl chloride and triethylamine are used for tosylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted thioxanthone derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Hydroxy-9H-thioxanthen-9-one is widely used in scientific research due to its photoinitiating properties. It is employed in the preparation of polyester-type polymeric thioxanthone photoinitiators, which are crucial in photopolymerization processes. These photoinitiators are used in the production of polymers with specific properties, making them valuable in the fields of chemistry, biology, and industry .
Mechanism of Action
The mechanism of action of 2-hydroxy-9H-thioxanthen-9-one primarily involves its ability to absorb light and generate reactive species. This property makes it an effective photoinitiator, as it can initiate polymerization reactions upon exposure to light. The compound’s molecular targets include various monomers used in polymerization processes, and its pathways involve the generation of free radicals that drive the polymerization reaction .
Comparison with Similar Compounds
Similar Compounds
Isopropyl-9H-thioxanthen-9-one: This compound is similar in structure but has an isopropyl group instead of a hydroxyl group.
Thioxanthone: The parent compound of 2-hydroxy-9H-thioxanthen-9-one, lacking the hydroxyl group.
Uniqueness
This compound is unique due to its hydroxyl group, which enhances its photoinitiating properties and makes it more reactive in certain chemical reactions compared to its analogs. This uniqueness allows it to be used in specialized applications where other thioxanthone derivatives may not be as effective .
Properties
IUPAC Name |
2-hydroxythioxanthen-9-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2S/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHLDZMOXDYFMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31696-67-0 | |
Record name | 2-Hydroxy-9H-thioxanthen-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.